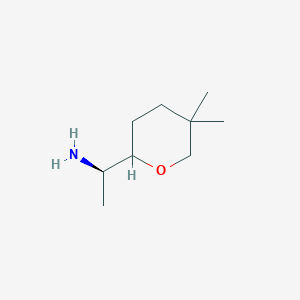

![molecular formula C13H23NO5 B2853517 3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester CAS No. 890019-17-7](/img/structure/B2853517.png)

3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

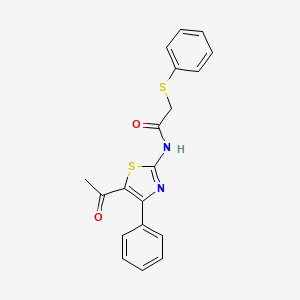

“3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester” is a compound that contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis, particularly for the protection of amines . The compound also contains an ester group, which is derived from hexanoic acid, a six-carbon carboxylic acid .

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . In a study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of “3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester” can be analyzed based on its constituent parts. It contains a BOC group, an amine group, a hexanoic acid group, and an ester group . The BOC group is attached to the nitrogen atom of the amine group, and the hexanoic acid group is attached to the carbon atom of the ester group .Chemical Reactions Analysis

The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .Applications De Recherche Scientifique

Tert-Butyloxycarbonylation in Synthesis

Tert-butyloxycarbonyl (Boc) group is widely utilized for the protection of amines in the synthesis of pharmaceuticals and peptides. The Boc group is advantageous due to its stability under various conditions and its ease of removal under mildly acidic conditions. This functionality is crucial in multi-step organic syntheses where selective deprotection is required. For instance, Yukako Saito and H. Takahata (2009) discussed the tert-butoxycarbonylation of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without bases, showcasing the versatility of Boc-protected intermediates in synthesis (Saito & Takahata, 2009).

Applications in Peptide Synthesis

The tert-butoxycarbonyl group plays a critical role in peptide synthesis by protecting the amine group of amino acids. This protection is essential to prevent undesired reactions and racemization during peptide bond formation. A. Heydari et al. (2007) demonstrated the efficiency of N-tert-butoxycarbonylation of amines using a heterogeneous and recyclable catalyst, underscoring the importance of Boc-protected amino acids in peptide synthesis (Heydari et al., 2007).

Green Chemistry Applications

Innovations in green chemistry often involve the use of safer solvents and catalysts. Jelena Petronijevic et al. (2017) explored the biocatalytic synthesis of heterocyclic compounds using environmentally benign methods, highlighting the potential for sustainable practices in chemical synthesis. Although not directly related to 3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester, this research emphasizes the importance of developing eco-friendly synthetic routes (Petronijevic et al., 2017).

Coupling Reagents in Synthesis

Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is used as an efficient coupling reagent for esterification, thioesterification, amidation, and peptide synthesis. Its utility in facilitating racemization-free reactions and generating minimal chemical waste exemplifies the role of Boc-functionalized reagents in improving synthetic efficiency and environmental sustainability (Thalluri et al., 2013).

Safety And Hazards

While specific safety and hazard information for “3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester” was not found in the search results, it’s important to note that care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-10(15)7-6-8-14-12(17)19-13(2,3)4/h5-9H2,1-4H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTOXDUPBUWUHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2853436.png)

![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2853437.png)

![1-[4-[[3,5-Diethyl-4-[(2-nitrophenyl)carbamoylamino]phenyl]methyl]-2,6-diethylphenyl]-3-(2-nitrophenyl)urea](/img/structure/B2853439.png)

![2-[6-(3-Chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2853445.png)

![1-(3-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2853446.png)

![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2853447.png)

![(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2853448.png)

![2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2853453.png)